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molecular formula C12H6Cl2FNO3 B8740648 1-(2,4-Dichlorophenoxy)-3-fluoro-2-nitrobenzene CAS No. 827579-40-8

1-(2,4-Dichlorophenoxy)-3-fluoro-2-nitrobenzene

Cat. No. B8740648
M. Wt: 302.08 g/mol
InChI Key: WKKXJNNFQFNTPN-UHFFFAOYSA-N
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Patent
US07393873B2

Procedure details

Under a nitrogen atmosphere, 2,4-dichlorophenol (500 mg, 3.067 mmol) was diluted in DMF (15 mL). Cesium carbonate (3 g, 9.202 mmol) was then added followed by 2,5-difluoronitro-benzene (976 mg, 6.135 mmol). The reaction was heated to 90° C. and allowed to stir for 12 hours. Then, 500 uL of water was added and was heated for an additional 4 hours. The reaction was then quenched with water (30 mL) and extracted with ethyl acetate (3×60 mL). The organic extracts were dried over sodium sulfate and concentrated. Silica gel chromatography (5%-20% EtOAc/hexanes) gave 1-(2,4-dichlorophenoxy)-3-fluoro-2-nitrobenzene (257 mg, 30%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Cesium carbonate
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
976 mg
Type
reactant
Reaction Step Three
Name
Quantity
500 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].C(=O)([O-])[O-].[Cs+].[Cs+].[F:16][C:17]1[CH:22]=[CH:21][C:20](F)=[CH:19][C:18]=1[N+:24]([O-:26])=[O:25].O>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][C:19]1[CH:20]=[CH:21][CH:22]=[C:17]([F:16])[C:18]=1[N+:24]([O-:26])=[O:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cesium carbonate
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
976 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
Step Four
Name
Quantity
500 μL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
to stir for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for an additional 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
ClC1=C(OC2=C(C(=CC=C2)F)[N+](=O)[O-])C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 257 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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